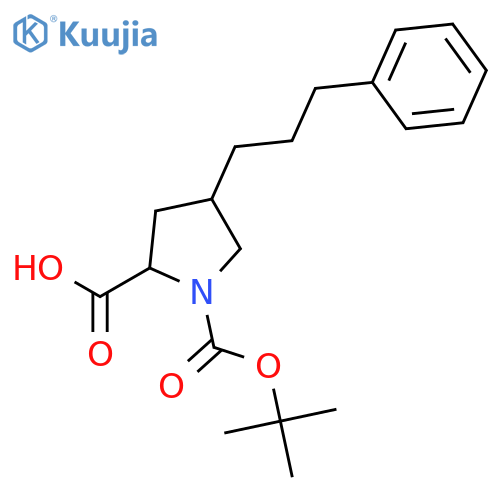

Cas no 220424-73-7 ((2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid)

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

- 1,2-Pyrrolidinedicarboxylicacid, 4-(3-phenylpropyl)-, 1-(1,1-dimethylethyl) ester, (2S,4R)-

- BOC-(R)-G-(3-PHENYL-PROPYL-BENZYL)-L-PROLINE

- AC1MC69H

- AK115356

- Boc-(R)-γ-(3-phenyl-propyl)-L-proline

- Boc-4(R)-(3-phenylpropyl)proline

- KB-206734

- SureCN6373155

- Boc-(R)-gamma-(3-phenyl-propyl)-L-proline

- BOC-(R)-GAMMA-(3-PHENYL-PROPYL-BENZYL)-L-PROLINE

- DTXSID60376056

- PS-12678

- 220424-73-7

- SCHEMBL6373155

- MFCD06659444

- VIA42473

- (2S, 4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

- (4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)-L-proline

- (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

- AKOS015949752

-

- MDL: MFCD06659444

- インチ: InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-15(12-16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22)/t15-,16+/m1/s1

- InChIKey: OCUJXRNPSZBQPM-CVEARBPZSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C[C@H](CCCC2=CC=CC=C2)C[C@H]1C(=O)O

計算された属性

- せいみつぶんしりょう: 333.19400

- どういたいしつりょう: 333.19400834g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- PSA: 66.84000

- LogP: 3.65740

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196596-1g |

(2S,4R)-1-(tert-butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

220424-73-7 | 95% | 1g |

$556 | 2024-07-18 | |

| A2B Chem LLC | AF64332-100mg |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

220424-73-7 | 98% | 100mg |

$260.00 | 2024-04-20 | |

| A2B Chem LLC | AF64332-250mg |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

220424-73-7 | 98% | 250mg |

$499.00 | 2024-04-20 | |

| abcr | AB390277-1g |

Boc-(R)-gamma-(3-phenyl-propyl)-L-proline; . |

220424-73-7 | 1g |

€409.30 | 2025-02-17 | ||

| Ambeed | A609147-1g |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

220424-73-7 | 95+% | 1g |

$657.0 | 2024-04-21 | |

| A2B Chem LLC | AF64332-25mg |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

220424-73-7 | 25mg |

$200.00 | 2024-01-01 | ||

| A2B Chem LLC | AF64332-1g |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

220424-73-7 | 98% | 1g |

$989.00 | 2024-04-20 | |

| abcr | AB390277-5g |

Boc-(R)-gamma-(3-phenyl-propyl)-L-proline; . |

220424-73-7 | 5g |

€1116.50 | 2025-02-17 | ||

| Chemenu | CM196596-1g |

(2S,4R)-1-(tert-butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

220424-73-7 | 95% | 1g |

$556 | 2021-06-09 | |

| abcr | AB390277-500 mg |

Boc-(R)-gamma-(3-phenyl-propyl)-L-proline |

220424-73-7 | 500 mg |

€467.00 | 2023-07-19 |

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid 関連文献

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acidに関する追加情報

Comprehensive Overview of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid (CAS No. 220424-73-7)

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid (CAS No. 220424-73-7) is a chiral pyrrolidine derivative widely utilized in pharmaceutical research and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during chemical reactions, making it a valuable intermediate in drug discovery. Its stereospecific configuration at the 2S and 4R positions ensures high selectivity in asymmetric synthesis, a critical factor for developing enantiomerically pure therapeutics.

The growing demand for chiral building blocks in medicinal chemistry has propelled interest in compounds like 220424-73-7. Researchers frequently search for "Boc-protected pyrrolidine derivatives" or "chiral carboxylic acids for peptide synthesis," reflecting its relevance in modern drug design. Additionally, its phenylpropyl side chain contributes to lipophilicity, a property often explored in CNS-targeting drugs—a trending topic in neurodegenerative disease research.

From a synthetic perspective, CAS 220424-73-7 serves as a precursor for peptidomimetics and protease inhibitors, addressing search queries like "how to modify pyrrolidine cores for drug activity." The Boc group’s cleavage under mild acidic conditions (e.g., TFA treatment) allows seamless integration into complex molecules, a technique discussed in "protecting group strategies in solid-phase synthesis"—a frequently cited methodology in AI-driven literature searches.

Analytical characterization of this compound involves HPLC chiral separation and NMR stereochemical confirmation, aligning with industry standards for high-purity intermediates. Its crystalline form (often queried as "220424-73-7 solubility and crystallization") ensures reproducibility in scaled-up processes. Notably, the carboxylic acid moiety enables further derivatization via amide coupling—a hotspot in "fragment-based drug discovery" discussions.

Environmental and regulatory considerations highlight its non-hazardous handling under standard laboratory conditions, differentiating it from restricted compounds. As sustainable chemistry gains traction, searches for "green synthesis of Boc-amino acids" underscore the need for eco-friendly routes to such intermediates. The compound’s stability under nitrogen atmosphere (a common storage query) further enhances its practicality.

In conclusion, 220424-73-7 exemplifies the intersection of chiral technology and pharmaceutical innovation. Its structural versatility answers pressing questions like "how to improve drug bioavailability via scaffold modification," while its synthetic accessibility meets industrial demands for cost-effective building blocks. This positions it as a keystone in both academic and commercial R&D landscapes.

220424-73-7 ((2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid) 関連製品

- 100564-78-1(N-Boc-L-homophenylalanine)

- 37553-65-4(Boc-N-Me-Phe-OH)

- 82732-07-8(Boc-D-Homophenylalanine)

- 1269050-34-1((1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride)

- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)

- 2142707-43-3(4-hydroxy-1-(oxan-2-yl)cyclohexane-1-carboxylic acid)

- 1806723-93-2(4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)

- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)

- 56917-42-1(4-Ethynyl-2-fluoro-1,1'-biphenyl)

- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)